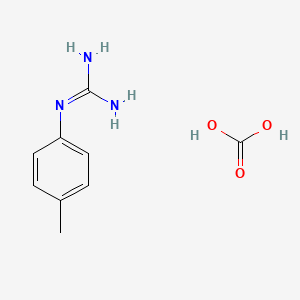

Carbonic acid;2-(4-methylphenyl)guanidine

Descripción general

Descripción

“Carbonic acid;2-(4-methylphenyl)guanidine” is a compound that involves the combination of carbonic acid and guanidine . Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions . The compound is also known as “Diguandinium Carbonate” and is used in laboratory chemicals .

Synthesis Analysis

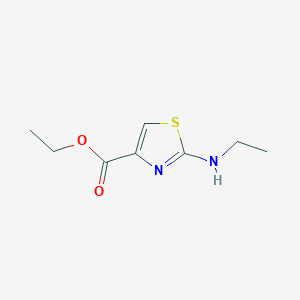

The synthesis of guanidines, such as “this compound”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .

Molecular Structure Analysis

The molecular structure of guanidines is characterized by the ability to form hydrogen bonds, planarity, and high basicity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This feature of the guanidinium cation causes the nitrogenous backbone to be planar, which can often determine the conformation of substituted guanidinium species .

Chemical Reactions Analysis

Guanidine compounds have found application in a diversity of biological activities . They are represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid-derived compounds . The chemical reactions involving guanidines are diverse and depend on the specific guanidine compound and the reaction conditions .

Physical and Chemical Properties Analysis

Guanidines have unique physical and chemical properties that make them versatile functional groups in chemistry . They have the ability to form hydrogen bonds, are planar, and have high basicity . These properties often determine the conformation of substituted guanidinium species and their interaction with aromatic systems in biological environments .

Mecanismo De Acción

The mechanism of action of guanidine compounds is diverse and depends on their specific structure and the biological system in which they are involved . For instance, guanidine acts by enhancing the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Direcciones Futuras

Guanidine compounds have found application in a diversity of biological activities, and new applications are continually being explored . For instance, guanidine compounds have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists . The future directions for guanidine compounds will likely involve the development of new synthesis methods and the exploration of new biological applications .

Propiedades

IUPAC Name |

carbonic acid;2-(4-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.CH2O3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUPQMPIUZBDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972720 | |

| Record name | Carbonic acid--N-(4-methylphenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57228-29-2 | |

| Record name | Carbonic acid--N-(4-methylphenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

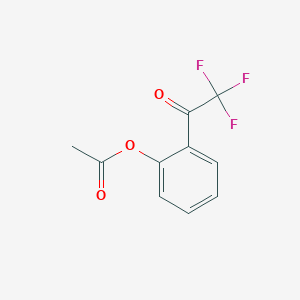

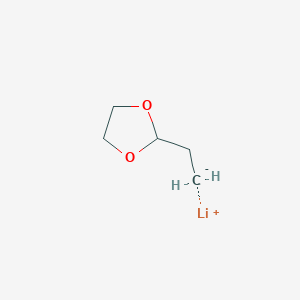

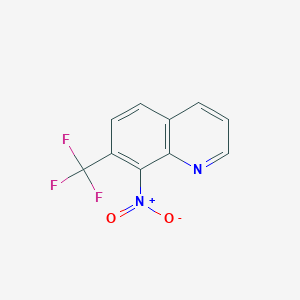

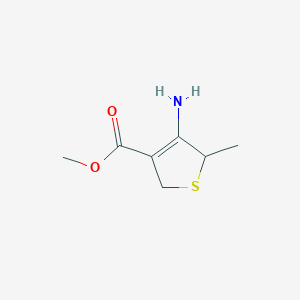

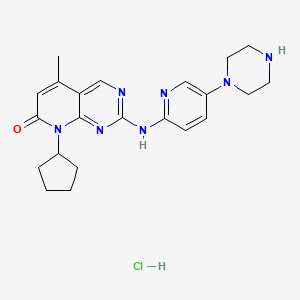

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)

![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)